Menaquinone-4-carboxylic Acid

CAS No.:

Cat. No.: VC17998909

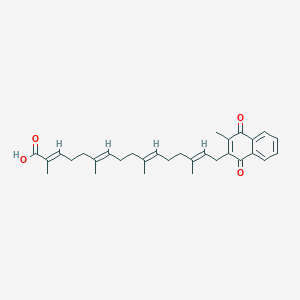

Molecular Formula: C31H38O4

Molecular Weight: 474.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C31H38O4 |

|---|---|

| Molecular Weight | 474.6 g/mol |

| IUPAC Name | (2E,6E,10E,14E)-2,6,10,14-tetramethyl-16-(3-methyl-1,4-dioxonaphthalen-2-yl)hexadeca-2,6,10,14-tetraenoic acid |

| Standard InChI | InChI=1S/C31H38O4/c1-21(11-8-12-22(2)15-10-16-24(4)31(34)35)13-9-14-23(3)19-20-26-25(5)29(32)27-17-6-7-18-28(27)30(26)33/h6-7,12-13,16-19H,8-11,14-15,20H2,1-5H3,(H,34,35)/b21-13+,22-12+,23-19+,24-16+ |

| Standard InChI Key | UYLKJIDCJOUGLL-ZGAULBRSSA-N |

| Isomeric SMILES | CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/C(=O)O |

| Canonical SMILES | CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Menaquinone-4-carboxylic acid belongs to the naphthoquinone family, characterized by a 2-methyl-1,4-naphthoquinone core. Its IUPAC name, (2E,6E,10E,14E)-2,6,10,14-tetramethyl-16-(3-methyl-1,4-dioxonaphthalen-2-yl)hexadeca-2,6,10,14-tetraenoic acid , reflects its polyisoprenoid side chain modified by a terminal carboxylic acid group. The conjugation of double bonds in the side chain (2E,6E,10E,14E) contributes to its structural rigidity and influences its redox behavior .

Key Structural Features:

-

Naphthoquinone Core: The bicyclic aromatic system enables participation in electron transfer reactions, a hallmark of vitamin K derivatives .

-

Isoprenoid Side Chain: A 16-carbon chain with four conjugated double bonds enhances lipid solubility while the carboxylic acid group introduces polarity .

-

Stereochemistry: The E (trans) configuration of double bonds minimizes steric hindrance, optimizing molecular packing in lipid membranes .

Molecular Weight: 474.63 g/mol

UV-Vis Absorption: Similar to other menaquinones, MK-4-carboxylic acid exhibits maxima near 248, 269, and 329 nm , though the carboxylic acid moiety may slightly shift these peaks.

Synthesis and Sources

MK-4-carboxylic acid is synthetically derived, as natural sources of this specific analog remain undocumented. Commercial suppliers such as BOC Sciences and CymitQuimica produce it via semi-synthetic routes, likely involving:

-

Side-Chain Modification: Introduction of a carboxylic acid group to menaquinone-4 (MK-4) through oxidation or carboxylation reactions .

-

Purification: Chromatographic techniques isolate the product, given its sensitivity to light and oxidative degradation .

Purity and Storage:

Physicochemical Properties

Solubility and Stability

| Property | Value | Source |

|---|---|---|

| Solubility in DMSO | ~10 mM (sonication recommended) | |

| Stability | ≥4 years at -20°C | |

| pKa (Carboxylic Acid) | Estimated ~4.5–5.0 | * |

*The pKa is inferred from analogous carboxylic acids and menaquinone redox behavior . In aqueous environments, the compound likely exists as a deprotonated carboxylate, enhancing water solubility compared to non-polar MK-4 .

Redox Behavior

MK-4-carboxylic acid participates in reversible redox cycling, critical for its biological activity. Cyclic voltammetry in lipid monolayers reveals a formal potential () near 0.33 V (vs. SHE) , slightly altered by the carboxylic acid’s electron-withdrawing effect. This property facilitates its role as an electron carrier in microbial respiration .

Biological Activity and Mechanisms

Anti-Inflammatory Effects

MK-4-carboxylic acid demonstrates dose-dependent anti-inflammatory activity in preclinical models . Mechanistic studies suggest:

-

Cytokine Modulation: Downregulation of pro-inflammatory cytokines (e.g., IL-6, TNF-α, MCP-1) in hepatic tissues .

-

NF-κB Pathway Inhibition: Potential suppression of nuclear factor kappa-light-chain-enhancer of activated B cells, a master regulator of inflammation .

Comparison with Parent Compound (MK-4)

Research Applications

Preclinical Studies

-

Inflammation Models: MK-4-carboxylic acid reduces edema and cytokine secretion in rodent models of arthritis .

-

Metabolic Studies: Investigated for its role in lipid metabolism, particularly in reversing hepatic steatosis exacerbated by MK-4 .

Limitations and Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume